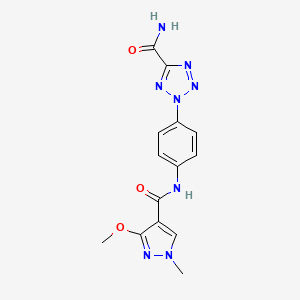
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrazole derivatives are typically synthesized through reactions involving hydrazine derivatives with various ketones or aldehydes. A common approach for synthesizing related compounds involves cyclization of substituted benzoic acid hydrazides using phosphorousoxychloride, illustrating the versatility of pyrazole chemistry in creating complex molecules with specific functional groups (Rai et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure of pyrazole derivatives reveals significant details about their conformation and intermolecular interactions. For example, X-ray diffraction studies have shown that certain pyrazole derivatives crystallize in specific space groups, with hydrogen bond interactions extending through a 3D network to form supramolecular motifs. This indicates a complex interplay between molecular geometry and intermolecular forces (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole and tetrazole derivatives exhibit a wide range of chemical reactivities, such as participating in hydrogen bond interactions and displaying electrophilic and nucleophilic regions on their molecular surfaces. These properties are crucial for their interactions with other molecules and potential applications in medicinal chemistry and materials science (Kumara et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including thermal stability and solubility, are influenced by their molecular structure. For instance, certain derivatives are thermally stable up to specific temperatures, which is essential for their processing and application in various domains. The solvent effects on structural parameters have also been studied, revealing how different solvents can affect the molecular geometry and properties of these compounds (Kumara et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in studies focused on the synthesis and characterization of new chemical derivatives. For instance, a study on the synthesis and characterization of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives explores the development of novel compounds with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). This research indicates the potential biomedical applications of such compounds, highlighting their relevance in developing therapeutic agents.
Antifungal and Antibacterial Activity
Compounds related to 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide have been studied for their antifungal and antibacterial properties. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been evaluated for their in vitro cytotoxic activity against several human cancer cell lines, suggesting their utility in cancer research (Hassan, Hafez, Osman, & Ali, 2015). Additionally, the synthesis of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides showed promising antifungal activity, outperforming traditional fungicides in some cases (Du et al., 2015).
Molecular Docking and SAR Studies
Studies involving molecular docking and structure-activity relationship (SAR) analyses are crucial for understanding how these compounds interact with biological targets. The antifungal activity of a series of novel compounds, including analysis through Topomer CoMFA, provides insights into their potential mechanisms of action and optimizes their pharmacological profiles (Du et al., 2015).
Propiedades
IUPAC Name |
2-[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-21-7-10(14(19-21)25-2)13(24)16-8-3-5-9(6-4-8)22-18-12(11(15)23)17-20-22/h3-7H,1-2H3,(H2,15,23)(H,16,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCSPQACHITGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-chloro-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2497145.png)
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)
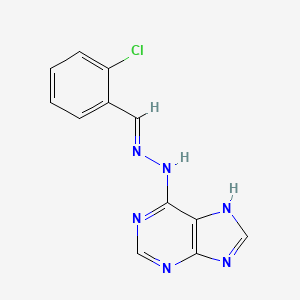
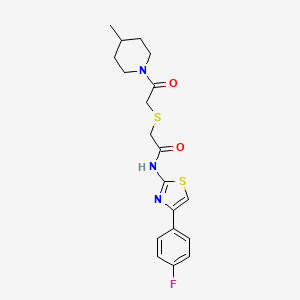
![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2497155.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
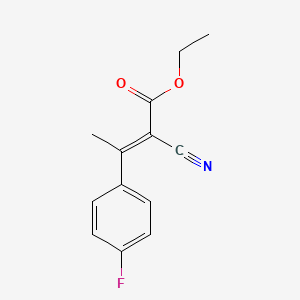

![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)
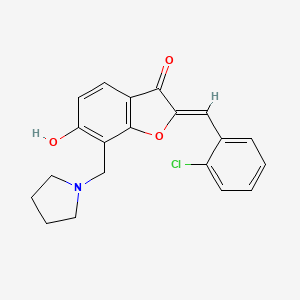
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)